![molecular formula C18H14ClN5S B2358850 3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863453-05-8](/img/structure/B2358850.png)

3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

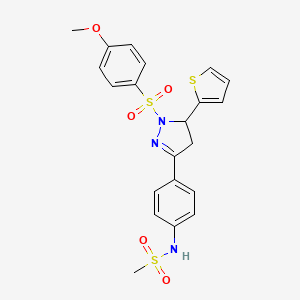

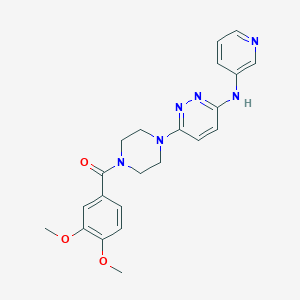

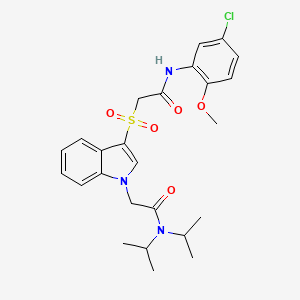

“3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a chemical compound with the molecular formula C18H14ClN5S . It has been identified as an inhibitor of Nox2 .

Molecular Structure Analysis

The molecular structure of “3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” involves a triazolopyrimidine core, which is a heterocyclic compound containing both triazole and pyrimidine units .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” include a molecular weight of 367.855 Da . More specific properties like melting point, boiling point, and solubility are not available in the retrieved resources.

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships (SARs): Researchers have explored various methods for synthesizing pyrimidines. Notably, the incorporation of specific moieties can enhance anti-inflammatory effects. For instance, the addition of a 3-morpholinopropan-1-amine group to pyrazolo[4,3-d]pyrimidine analogs showed promising results .

Mechanism of Action: Pyrimidines exert their anti-inflammatory effects by inhibiting vital inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. Literature studies reveal that many pyrimidines exhibit potent anti-inflammatory properties .

Prospects and Guidelines: Detailed structure-activity relationship analyses provide insights for designing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity. Researchers can explore modifications to optimize these compounds for therapeutic use .

Cytotoxicity Against Cancer Cells

While not directly related to inflammation, it’s worth noting that certain pyrimidine derivatives exhibit cytotoxicity against cancer cells. For example, 3,5-bis(indolyl)-1,2,4-thiadiazoles demonstrated anticancer activity. Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole (56) showed potent effects .

Mécanisme D'action

Target of Action

The primary target of this compound is the NADPH oxidases (Nox’s) . These enzymes are responsible for the production of reactive oxygen species (ROS), which play a crucial role in various cellular processes. Excessive ROS production is associated with a wide range of human diseases .

Mode of Action

The compound acts as an inhibitor of Nox’s, specifically Nox2 . It inhibits ROS production in the sarcoplasmic reticulum (SR) of mammalian skeletal muscle, which is associated with Nox4 . This leads to the abrogation of O2-coupled redox regulation of the ryanodine receptor-Ca2+ channel (RyR1) . It also modifies directly identified cysteine thiols within ryr1 .

Biochemical Pathways

The compound affects the redox regulation pathway in the SR of mammalian skeletal muscle . By inhibiting ROS production, it disrupts the normal functioning of this pathway. The compound also exerts off-target effects through thiol alkylation, which may replicate some of the effects of ROS on cellular thiol redox status .

Pharmacokinetics

Its ability to modify cysteine thiols suggests that it may have a significant impact on protein function and cellular processes .

Result of Action

The compound’s action results in the inhibition of ROS production, thereby disrupting the redox regulation of the RyR1 . This can have significant effects on cellular processes, particularly in conditions characterized by excessive ROS production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other thiol-alkylating agents can inhibit Nox4 localized in the SR . .

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-7-[(3-chlorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5S/c19-15-8-4-7-14(9-15)11-25-18-16-17(20-12-21-18)24(23-22-16)10-13-5-2-1-3-6-13/h1-9,12H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCQJYBKYIXGJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)Cl)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358769.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2358772.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide](/img/structure/B2358785.png)

![4-[2-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2358788.png)